molecular formula C19H21N5O3 B5568012 N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-3-(3-methoxyphenyl)-N-methyl-1H-pyrazole-5-carboxamide

N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-3-(3-methoxyphenyl)-N-methyl-1H-pyrazole-5-carboxamide

Cat. No. B5568012
M. Wt: 367.4 g/mol
InChI Key: AXSXUBOTUINBNN-UHFFFAOYSA-N
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Description

The compound belongs to a class of chemicals that are significant in medicinal chemistry due to their complex structure and potential biological activities. Compounds with similar structural motifs, such as pyrazole and oxadiazole derivatives, are frequently explored for their diverse pharmacological properties.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, including cyclization, condensation, and functional group transformations. For example, the synthesis of pyrazole derivatives can be achieved through the reaction of corresponding hydrazides with various carbonyl compounds under specific conditions, indicating the importance of precise control over reaction parameters to achieve desired products (Goulioukina et al., 2016)(Goulioukina, 2016).

Molecular Structure Analysis

The molecular structure of compounds within this chemical class is often characterized using techniques such as NMR, mass spectrometry, and X-ray crystallography. These methods provide detailed insights into the arrangement of atoms and the stereochemistry of the molecules. For instance, X-ray crystallography has been utilized to determine the structure of novel pyrazole derivatives, confirming the expected molecular geometry and facilitating further studies on their properties (Kumara et al., 2018)(Kumara, 2018).

Scientific Research Applications

Synthesis and Cytotoxicity

Compounds with structural elements similar to the specified chemical, such as those containing pyrazole and oxadiazole rings, have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. For instance, novel pyrazolo[1,5-a]pyrimidines and related Schiff bases have been synthesized and shown to exhibit in vitro cytotoxic activity against human cancer cell lines, including colon, lung, breast, and liver cancers. The synthesis involves condensation reactions and cyclocondensation with various reagents, indicating a potential for the development of anticancer agents through structural modification of these cores (Hassan, Hafez, Osman, & Ali, 2015).

Antibacterial Activity

Research has also extended to the antibacterial applications of compounds containing oxadiazole rings. A study synthesized novel (4-methoxyphenyl)-tetrahydropyran-substituted 1,3,4-oxadiazoles, demonstrating their antibacterial activity. This suggests the potential utility of structurally similar compounds in developing new antibacterial agents, highlighting the importance of the oxadiazole moiety in enhancing antibacterial efficacy (Aghekyan et al., 2020).

Antidiabetic Screening

Derivatives featuring the oxadiazole ring have been evaluated for their antidiabetic properties through in vitro screenings, such as the α-amylase inhibition assay. This indicates a potential application in treating diabetes or related metabolic disorders, showcasing the broad spectrum of pharmacological activities that can be associated with these chemical structures (Lalpara, Vachhani, Hadiyal, Goswami, & Dubal, 2021).

properties

IUPAC Name

N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-3-(3-methoxyphenyl)-N-methyl-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3/c1-24(9-8-17-20-18(27-23-17)12-6-7-12)19(25)16-11-15(21-22-16)13-4-3-5-14(10-13)26-2/h3-5,10-12H,6-9H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXSXUBOTUINBNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=NOC(=N1)C2CC2)C(=O)C3=CC(=NN3)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-3-(3-methoxyphenyl)-N-methyl-1H-pyrazole-5-carboxamide

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